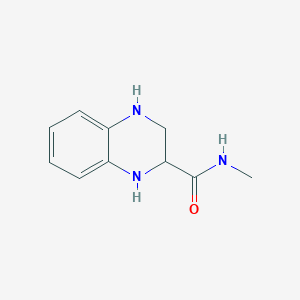

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-5,9,12-13H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIKGXZGTVJKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide typically involves the reductive N-methylation of quinoxalines. One common method involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst . The reaction is carried out under mild conditions, making it an efficient and straightforward approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is derived from the tetrahydroquinoxaline scaffold, which is known for its structural versatility and biological significance. The synthesis of this compound typically involves multi-component reactions (MCRs) that yield various analogs with modified substituents to enhance their pharmacological properties. Recent studies have emphasized the efficiency of these synthetic strategies, which often result in high yields and purity .

Biological Activities

The biological activities of this compound are primarily linked to its interaction with various biological targets. Notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoxaline exhibit significant antimicrobial properties against a range of pathogens. This compound has been studied for its efficacy against resistant strains of bacteria and fungi .

- Anticancer Properties : This compound has shown promise in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

- Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoxaline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; results showed a significant reduction in bacterial viability with low MIC values. |

| Study B | Explored the compound's anticancer activity on breast cancer cell lines; IC50 values indicated potent cytotoxicity compared to standard chemotherapeutics. |

| Study C | Evaluated neuroprotective effects in vitro; demonstrated reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

N,N-Dimethyl-2-oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxamide

- Molecular Formula : C₁₁H₁₃N₃O₂ ().

- Key Differences :

- Oxo Group at Position 2 : Introduces a ketone functionality, reducing hydrogen-bonding capacity compared to the carboxamide group in the target compound.

- Carboxamide at Position 6 : Alters steric interactions and electronic distribution in the aromatic ring system.

- N,N-Dimethylation : Increases steric bulk compared to the N-methyl group in the target compound.

N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxamide

Stereochemical and Conformational Analogues

(S)-N-Benzyl-2-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide

- Molecular Formula : C₁₈H₂₀N₂O ().

- Key Differences: Isoquinoline Core: The nitrogen atom is positioned differently, leading to distinct electronic properties. Benzyl Substituent: Enhances lipophilicity and may influence receptor binding compared to the smaller N-methyl group.

(7f)-1-p-Toluenesulfonyl-1,2,3,4-Tetrahydroquinoxaline-2-Carboxamide

Pharmacologically Relevant Analogues

N-(Substituted)-1-Methyl-2,4-Dioxo-1,2-Dihydroquinoline-3-Carboxamide

- Molecular Formula : Varied (e.g., C₁₃H₁₁N₃O₃) ().

- Quinoline vs. Quinoxaline: Alters metabolic stability and bioavailability.

Sertraline Hydrochloride Intermediate

- Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine ().

- Key Differences: Tetrahydronaphthalene Core: Lacks the dual nitrogen atoms of quinoxaline, reducing hydrogen-bonding sites. Dichlorophenyl Group: Introduces halogen-based hydrophobicity, a feature absent in the target compound.

Data Tables for Structural and Functional Comparison

Table 1: Core Structural Differences

Research Findings and Implications

- Hydrogen Bonding : The carboxamide group in the target compound enables stronger intermolecular interactions compared to ketone-containing analogues ( vs. ).

Biological Activity

N-methyl-1,2,3,4-tetrahydroquinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrahydroquinoxaline derivatives. The synthesis typically involves the reaction of o-nitroanilines with various reagents under controlled conditions to yield the desired compound. Recent advancements in synthetic methodologies have facilitated the generation of a variety of functionalized tetrahydroquinoxalines, enhancing their biological potential .

1. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of tetrahydroquinoxaline have been tested against human cancer cell lines such as MDA-MB-231 and PC-3, with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .

2. Anti-inflammatory Activity

Research indicates that this compound can inhibit NF-κB transcriptional activity, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against neurodegenerative disorders. Its mechanism involves modulating neurotransmitter systems and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Variations in substituents on the quinoxaline ring significantly impact its potency and selectivity against different biological targets:

- Electron-donating groups (e.g., -OCH₃) generally enhance anticancer activity.

- Electron-withdrawing groups (e.g., -CF₃) can improve NF-κB inhibition .

Case Studies

Several studies highlight the compound's efficacy:

- Antitumor Activity : A study demonstrated that N-methyl derivatives exhibited superior cytotoxicity compared to unsubstituted analogs in various cancer models .

- Inflammation Models : In vivo models of inflammation showed that these compounds could reduce inflammatory markers significantly compared to control groups .

Q & A

Q. How can researchers correlate crystallographic data with pharmacological activity for tetrahydroquinoxaline derivatives?

- Methodological Answer : Crystal structure parameters (e.g., torsion angles, hydrogen-bonding networks) from SHELXL-refined models can be mapped to in vitro activity data. For instance, planar conformations of the tetrahydroquinoxaline ring may enhance binding to flat aromatic pockets in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.